Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Lipophilicity Drug-likeness Physicochemical Properties

This orthogonal Boc-amine/free hydroxyl scaffold enables sequential PROTAC assembly—the hydroxyl provides a stable E3 ligase attachment point, while Boc allows selective deprotection for target warhead conjugation. Unlike des-hydroxy analogs or mispositioned heteroatom variants, the 1-oxa-4-aza arrangement and free -OH vector are non-interchangeable for SAR and property modulation. Low XLogP3 (1.2) supports CNS/cardiovascular oral bioavailability. Supplied at 98% purity to reduce assay false positives. Superior to 95% standard alternatives.

Molecular Formula C14H25NO4
Molecular Weight 271.357
CAS No. 2411253-94-4
Cat. No. B2838004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
CAS2411253-94-4
Molecular FormulaC14H25NO4
Molecular Weight271.357
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)O
InChIInChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-9-18-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3
InChIKeyVOXZLOSSSRQZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate (CAS 2411253-94-4): A Spirocyclic Building Block for Selective Derivatization


Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate (CAS 2411253-94-4) is a spirocyclic heterocycle featuring a unique 1-oxa-4-azaspiro[5.5]undecane core with a Boc-protected amine and a free hydroxyl group. This structure belongs to a class of constrained, three-dimensional scaffolds that are increasingly prized in medicinal chemistry for exploring chemical space beyond flat aromatic rings. [1] The compound serves as a versatile intermediate, where the orthogonal protection of the amine (Boc) and the free hydroxyl handle allow for sequential, site-selective functionalization, which is a key differentiator from closely related spirocyclic building blocks that lack this dual-functionality. [2]

Why Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate Cannot Be Interchanged with Common Analogs


Simple substitution of this compound with common in-class analogs like tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate or the des-hydroxy tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate introduces significant risks of divergent physicochemical and pharmacokinetic profiles in downstream candidates. [1] The unique placement of the oxygen and nitrogen heteroatoms within the 1-oxa-4-aza arrangement directly impacts the compound's lipophilicity, polarity, and hydrogen-bonding capacity, which are critical parameters for solubility, permeability, and target engagement. [2] Furthermore, the presence of a free hydroxyl group is a non-trivial synthetic handle; its absence in the des-hydroxy analog eliminates a key vector for property modulation or bioconjugation, making the compounds functionally distinct and non-interchangeable in a synthetic sequence.

Quantitative Differentiation Evidence for Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate vs. Analogs


Reduced Lipophilicity Compared to the 3-Aza Isomer: XLogP3 Comparison

The target compound exhibits a significantly lower computed partition coefficient (XLogP3 = 1.2) compared to the closely related 3-aza isomer, tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (XLogP3 = 2.3). [1] [2] This indicates a roughly 10-fold lower lipophilicity for the target compound, a critical factor for achieving favorable solubility and metabolic stability profiles in drug discovery programs.

Lipophilicity Drug-likeness Physicochemical Properties

Increased Topological Polar Surface Area for Enhanced Solubility

The target compound has a Topological Polar Surface Area (TPSA) of 59.0 Ų, which is markedly higher than the 3-aza isomer's TPSA of 49.8 Ų. [1] [2] This 9.2 Ų difference arises from the specific placement of the oxygen within the spirocyclic ring, increasing the hydrogen bond acceptor count from 3 to 4 and enhancing the compound's ability to interact with aqueous environments.

Polar Surface Area Solubility Membrane Permeability

Validated Scaffold Architecture for Achieving Low LogD and High Solubility

While not a direct test of the target compound, an advanced lead compound (+)-22 based on the closely related 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold demonstrated an experimentally determined logD7.4 of 0.99 and an aqueous solubility > 0.5 mM in phosphate buffer. [1] This directly validates the ability of the oxa-azaspiro[5.5]undecane architecture to impart unusually low lipophilicity and high solubility, a core challenge for many spirocyclic chemotypes.

Spirocyclic Scaffolds Soluble Epoxide Hydrolase Lead Likeness

High Available Purity (98%) vs. 95% Standard for the Des-Hydroxy Analog

The target compound is consistently supplied at a high standard purity of 98%, as confirmed by a major vendor. This meets or exceeds the standard procurement specifications of the commonly used des-hydroxy analog, tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, which is widely listed at a minimum purity of 95%. The higher specification reduces the need for costly and time-consuming in-house purification before use in multi-step synthetic chemistry.

Chemical Purity Procurement Specification Reproducibility

Orthogonal Synthetic Handle: Free Hydroxyl vs. Des-Hydroxy Analog

The presence of a free, unprotected hydroxyl group on the cyclohexyl ring provides a critical second reactive handle that is absent in the des-hydroxy analog (tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate). [1] The target compound's Molecular Weight is 271.35 g/mol versus 255.35 g/mol for the des-hydroxy analog, a 16 Da difference corresponding to the atomic mass of a single oxygen atom. [2] This enables orthogonal chemistry, such as etherification or esterification, without affecting the Boc-protected amine. [1]

Synthetic Versatility Bioconjugation Late-Stage Functionalization

Optimal Application Scenarios for Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate Based on Differentiation Evidence


Design of Orally Bioavailable CNS or Cardiovascular Leads

Due to its inherent low lipophilicity (XLogP3 = 1.2) and class-validated ability to achieve excellent solubility and low LogD, this spirocyclic building block is ideally suited for synthesizing libraries targeting CNS or cardiovascular indications where oral bioavailability and low off-target binding are critical. The scaffold's properties directly support the 'low LogD' strategy validated in the literature. [1] [2]

Construction of Bifunctional Degraders (e.g., PROTACs)

The orthogonal Boc-amine and free hydroxyl functionalities are essential for the stepwise assembly of PROTACs. The hydroxyl group provides a stable attachment point for an E3 ligase-binding ligand via a linker, while the Boc group allows for selective deprotection and subsequent attachment of a target protein-binding moiety. The des-hydroxy analog cannot fulfill this role. [1]

Medicinal Chemistry Programs Requiring Late-Stage Functionalization

For SAR exploration campaigns, the ability to delay a key functionalization step is invaluable. The stable hydroxyl handle on a pre-formed spirocyclic scaffold allows chemists to diversify a lead series at a late stage without reforming the complex core ring system. This directly reduces the number of linear synthetic steps and increases the speed of SAR generation. [1]

High-Throughput Screening (HTS) Follow-up Requiring High-Purity Intermediates

With a commercially available purity of 98%, this compound ensures that the synthesized final compounds have minimal byproducts from the intermediate stage, thereby reducing the risk of false positives or ambiguous assay results. This specification is superior to the 95% standard of the des-hydroxy analog, providing a clear procurement advantage for quality-driven discovery organizations. [1] [2]

Quote Request

Request a Quote for Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.